molecular formula C8H12N2 B591064 N,N-Dimethyl-p-phenylenediamine-d6 CAS No. 1398066-19-7

N,N-Dimethyl-p-phenylenediamine-d6

Cat. No.: B591064
CAS No.: 1398066-19-7
M. Wt: 142.235
InChI Key: BZORFPDSXLZWJF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-p-phenylenediamine-d6 is a deuterated derivative of N,N-Dimethyl-p-phenylenediamine, an aromatic amine. This compound is primarily used as an intermediate in the production of dyes and as a reagent in various chemical reactions. The deuterated form is often used in scientific research to study reaction mechanisms and pathways due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-p-phenylenediamine-d6 can be synthesized through the deuteration of N,N-Dimethyl-p-phenylenediamine. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. One common method is the reaction of N,N-Dimethyl-p-phenylenediamine with deuterated water (D2O) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and controlled reaction conditions to ensure high yield and purity. The final product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-p-phenylenediamine-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iron(III) chloride (FeCl3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N,N-Dimethyl-p-phenylenediamine-d6 is widely used in scientific research due to its unique properties. Some applications include:

    Chemistry: Used as a reagent in the synthesis of dyes and other organic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-phenylenediamine-d6 involves its interaction with various molecular targets. In oxidation reactions, it forms stable radical cations, which can further react to form quinone derivatives. These reactions are often catalyzed by metal ions such as iron(III).

Comparison with Similar Compounds

N,N-Dimethyl-p-phenylenediamine-d6 is unique due to its deuterated nature, which makes it valuable in isotopic labeling studies. Similar compounds include:

    N,N-Dimethyl-p-phenylenediamine: The non-deuterated form, commonly used in dye production.

    N,N-Diethyl-p-phenylenediamine: Another derivative used in similar applications.

    N,N-Dimethyl-1,4-phenylenediamine: A structural isomer with different reactivity.

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

4-N,4-N-bis(trideuteriomethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZORFPDSXLZWJF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=C(C=C1)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.